molecular formula C14H24O B15179957 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol CAS No. 93893-52-8

5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol

Katalognummer: B15179957
CAS-Nummer: 93893-52-8
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: KMCINSLMWXHVPP-VZUCSPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bicyclo(221)hept-2-yl-2,4-dimethylpent-2-en-1-ol is a complex organic compound characterized by its bicyclic structure and multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic core. Subsequent functionalization steps, such as alkylation and hydroxylation, are used to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

    Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as hydroxyl and alkyl chains further influences its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.

    Bicyclo(2.2.1)hept-5-en-2-yltriethoxysilane: Contains a triethoxysilane group, used in materials science.

Uniqueness

5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol is unique due to its specific combination of a bicyclic core and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

93893-52-8

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

(E)-5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpent-2-en-1-ol

InChI

InChI=1S/C14H24O/c1-10(5-11(2)9-15)6-14-8-12-3-4-13(14)7-12/h5,10,12-15H,3-4,6-9H2,1-2H3/b11-5+

InChI-Schlüssel

KMCINSLMWXHVPP-VZUCSPMQSA-N

Isomerische SMILES

CC(CC1CC2CCC1C2)/C=C(\C)/CO

Kanonische SMILES

CC(CC1CC2CCC1C2)C=C(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.